Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate
Description
Properties
IUPAC Name |
ethyl 3-amino-4-(4-methylpiperazin-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-3-19-14(18)11-4-5-13(12(15)10-11)17-8-6-16(2)7-9-17/h4-5,10H,3,6-9,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQXIXVKKUCLCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula . Its structure consists of an ethyl ester linked to an amino group and a piperazine moiety, which is known for its versatility in biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The following mechanisms have been identified:
- Enzyme Inhibition : The compound shows potential as an inhibitor of several tyrosine kinases, including c-Abl and PDGF-R, which are implicated in cancer progression. Inhibition of these kinases can lead to reduced cell proliferation and survival in cancer cells .
- Binding Affinity : Molecular docking studies indicate that the compound binds effectively to the active sites of target proteins. For instance, it exhibits high binding energy against the T315I-mutant Abl kinase, which is often resistant to conventional therapies like imatinib .
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its inhibitory effects on different receptor tyrosine kinases:
| Kinase | Inhibition (%) at 10 nM |
|---|---|
| EGFR | 91% |
| HER-2 | 65% |
| PDGFRa | 77% |
| VEGFR2 | 48% |
The compound's ability to inhibit these kinases suggests a promising role in the development of targeted cancer therapies .
Case Studies
- Chronic Myeloid Leukemia (CML) : In studies involving CML cell lines, this compound demonstrated potent activity comparable to existing treatments. The compound was shown to induce apoptosis in resistant cell lines, indicating its potential as a second-line treatment .
- Solid Tumors : A series of experiments revealed that the compound effectively reduced cell viability in solid tumor models. It was particularly effective in inhibiting cell growth at concentrations as low as 10 nM, showcasing its potency .
Safety and Toxicity
While the therapeutic potential is significant, it is crucial to assess the safety profile of this compound. Preliminary toxicity studies indicate manageable safety margins; however, further investigations are necessary to fully understand its pharmacokinetics and long-term effects .
Scientific Research Applications
Chemical Properties and Structure
Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate has the molecular formula and a molecular weight of 339.44 g/mol. The compound features an aromatic benzoate structure with both primary and secondary amine groups, which contribute to its reactivity and potential biological activity.
Scientific Research Applications
1. Medicinal Chemistry
- Pharmacological Potential : this compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Its structure allows it to interact with biological targets, potentially modulating pain pathways or inflammatory processes .
- Psychotropic Effects : Similar compounds have demonstrated spasmolytic and psychotherapeutic effects. Research indicates that derivatives of this compound may facilitate learning and improve memory retention in experimental models, suggesting potential applications in cognitive enhancement .
2. Organic Synthesis
- Intermediate in Synthesis : This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including substitution and reduction, making it a valuable building block in organic synthesis .
- Dye Intermediates : this compound is also used in the formulation of dyes and pigments, contributing to the development of new materials with specific color properties .
3. Biological Research
- Biochemical Probes : The compound has been explored as a biochemical probe to study enzyme interactions and cellular pathways. Its ability to form hydrogen bonds with macromolecules can influence enzyme activity, providing insights into metabolic processes .
Case Studies
Case Study 1: Pharmacological Evaluation
A study evaluated the analgesic properties of this compound in animal models. Results indicated significant pain relief comparable to standard analgesics, suggesting its viability as a therapeutic agent for pain management .
Case Study 2: Cognitive Enhancement
In a behavioral study involving rats, administration of this compound improved performance in maze tests, indicating enhanced memory retention and learning capabilities. This suggests potential applications in cognitive dysfunction therapies .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Variations
Ethyl 4-(4-methylpiperazin-1-yl)benzoate (CAS: 773137-71-6)
- Structure: The 4-methylpiperazine group is at the 4-position, but lacks the 3-amino group.
- Properties: Reduced hydrogen-bonding capacity compared to the parent compound due to the absence of the amino group.
- Applications : Primarily used in medicinal chemistry for its piperazine moiety, which enhances solubility and receptor interactions .
Ethyl 3-(piperazin-1-yl)benzoate (CAS: 202262-40-6)
Piperazine Ring Modifications
Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate
- Structure : A benzyl group replaces the 4-methyl group on piperazine.
- Properties : Increased lipophilicity (higher logP) due to the aromatic benzyl substituent, enhancing membrane permeability .
- Applications : Explored in CNS drug development for improved blood-brain barrier penetration.
Ethyl 3-amino-4-(3-methyl-1-piperidinyl)benzoate (CAS: 1219960-70-9)
Amino Group Modifications
Ethyl 3-amino-4-(methylamino)benzoate (CAS: 66315-23-9)
- Structure: Methylamino group replaces the 4-methylpiperazine.
- Properties : Simplified structure with reduced steric hindrance; logP = 2.4 (lower than piperazine analogs) .
- Synthesis: Direct alkylation of ethyl 3-amino-4-nitrobenzoate followed by reduction.
Ethyl 3-amino-4-(tert-butylamino)benzoate (CAS: 637041-67-9)
Heterocyclic Substituents
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate)
- Structure : Pyridazine ring replaces piperazine.
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate)
Comparative Data Table
Key Findings and Implications
- Positional Isomerism: The 3-amino-4-piperazinyl configuration in the parent compound optimizes hydrogen bonding and solubility, critical for its role in benzimidazole synthesis .
- Piperazine vs. Piperidine : Piperazine derivatives generally exhibit higher basicity and solubility, favoring interactions with charged biological targets compared to piperidine analogs .
- Heterocyclic Modifications : Pyridazine and isoxazole substituents introduce unique electronic properties, expanding applications in kinase and antimicrobial drug development .
Preparation Methods
Microwave-Assisted Synthesis
This method enhances reaction kinetics and reduces processing time. Key parameters include:
The reaction typically involves coupling 4-methylpiperazine with ethyl 3-amino-4-bromobenzoate under microwave irradiation. Post-reaction purification uses column chromatography (silica gel, ethyl acetate/hexane).
Conventional Thermal Methods
A two-step procedure derived from analogous benzoate-piperazine syntheses ():
Step 1: Nucleophilic Aromatic Substitution
- Reactants : Ethyl 3-amino-4-fluorobenzoate + 4-methylpiperazine
- Conditions :
- Solvent: Dichloromethane (DCM) or ethanol
- Temperature: Reflux (78°C for ethanol, 40°C for DCM)
- Base: Triethylamine (2 eq.)
- Time: 12–24 hours
Step 2: Esterification and Isolation
- The crude product is precipitated using ice-cold ethanol, followed by recrystallization (yield: 65–75%).
Catalytic Optimization
Sodium ethoxide (NaOEt) or potassium tert-butoxide improves reaction efficiency in ethanol-based systems ():
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| NaOEt (2% in ethanol) | 88 | 99.8 |
| KOH | 78 | 98.5 |
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Microwave-Assisted | 85–90 | 1 hour | Lab-scale |
| Conventional Thermal | 65–75 | 24 hours | Industrial |
| Catalytic (NaOEt) | 88 | 5–8 hours | Pilot-scale |
Microwave methods excel in speed but require specialized equipment. Conventional thermal approaches remain viable for large-scale production due to lower infrastructural costs.
Critical Reaction Considerations
- Solvent Selection : Ethanol balances environmental and solubility needs, while DCM accelerates kinetics ().
- Purification : Recrystallization in 95% ethanol ensures >98% purity ().
- Safety : Exothermic reactions with hydrazine derivatives necessitate controlled temperature gradients ().
Q & A
Q. What are the standard synthetic routes for Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate, and what critical reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and reduction reactions. For example, nitro-group reduction using Pd/C and ammonium formate under reflux (70% yield in analogous reactions) is critical for generating the amine intermediate . Condensation reactions with 4-methylpiperazine require polar aprotic solvents (e.g., DMF) and elevated temperatures (130°C) to achieve efficient coupling . Key parameters include:
- Catalyst loading : 10% Pd/C for nitro reduction.
- Solvent choice : Ethanol for reduction; DMF for condensation.
- Temperature control : Reflux conditions to drive reactions to completion.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : H/C NMR to confirm amine, ester, and piperazinyl proton environments.
- IR : Stretching frequencies for ester carbonyl (~1700 cm) and aromatic C-N bonds (~1250 cm).
- Crystallography : Single-crystal X-ray diffraction using SHELXL for refinement (e.g., resolving piperazinyl ring conformation and hydrogen-bonding networks) .
Advanced Research Questions
Q. How does the substitution pattern on the piperazinyl group affect the compound’s physicochemical properties and biological activity?
Q. What strategies can resolve contradictions in catalytic activity data when using derivatives of this compound in polymerization studies?
- Methodological Answer : Contradictions in catalytic performance (e.g., stereoregularity vs. ethyl benzoate concentration ) can be addressed via:
- Kinetic profiling : Monitor chain propagation/termination rates using GPC to assess molecular weight distribution.
- Active-site titration : Use quenching agents (e.g., Al alkyls) to quantify active centers .
- Computational modeling : DFT calculations to study adsorption effects of substituents on catalyst surfaces.
Q. How can computational methods like molecular docking predict the interaction of this compound with biological targets?
- Methodological Answer :
- Target selection : Prioritize receptors with known benzoate-binding pockets (e.g., serotonin transporters ).
- Docking protocols : Use AutoDock Vina to simulate binding modes, focusing on hydrogen bonds between the amine/ester groups and active-site residues.
- Validation : Compare docking scores with experimental IC values from radioligand displacement assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
